N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a cyclohexene ring, an amide group, and a thiazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The cyclohexene ring provides a rigid, three-dimensional structure, while the amide and thiazole groups may contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The amide group could participate in condensation or hydrolysis reactions, and the thiazole ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the specific arrangement of its atoms .Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied for potential use in various fields, such as medicine or materials science .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h2,5-7,9-10,15H,1,3-4,8,11-14H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIULUNCORFTMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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